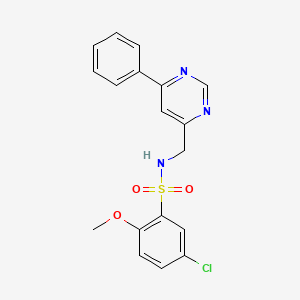

1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

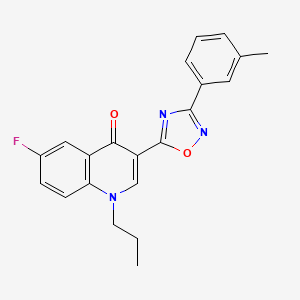

1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate, also known as FPE, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising biological activities, making it a valuable tool for researchers in various fields.

Applications De Recherche Scientifique

Antidepressant and Anxiolytic Activities

Compounds with structural similarities to 1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate have been synthesized and evaluated for their pharmacological properties. Notably, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine exhibited significant antidepressant activities in Porsolt’s behavioral despair (forced swimming) test on albino mice. Moreover, certain derivatives also demonstrated notable antianxiety activity, highlighting the therapeutic potential of this chemical framework in neuropsychiatric disorders (J. Kumar et al., 2017).

Corrosion Inhibition

A synthesized compound, 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, has been utilized as an inhibitor for the prevention of mild steel corrosion in an acidic medium. This novel organic compound demonstrated improved inhibition efficiency on mild steel corrosion, particularly effective in 1 N HCl at various temperatures. Electrochemical studies confirmed its role as a mixed-type inhibitor, offering promising applications in corrosion prevention technologies (P. Singaravelu & N. Bhadusha, 2022).

Catalytic Activity in Organic Synthesis

Research on N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has revealed its effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This highlights the compound's utility in facilitating the coupling of a broad range of (hetero)aryl bromides with various amines, underscoring its importance as a catalyst in organic synthesis and the production of pharmaceutically relevant building blocks (Subhajit Bhunia et al., 2017).

Propriétés

IUPAC Name |

1-(furan-2-yl)-2-(4-propylsulfonylpiperazin-1-yl)ethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S.C2H2O4/c1-2-10-20(17,18)15-7-5-14(6-8-15)11-12(16)13-4-3-9-19-13;3-1(4)2(5)6/h3-4,9H,2,5-8,10-11H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDULSSSHWRAQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide](/img/structure/B2661537.png)

![Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B2661543.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2661545.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2661547.png)

![Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2661548.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2661549.png)

![(E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2661550.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2661552.png)

![D-Valine, N-[(4-fluorophenyl)sulfonyl]-](/img/structure/B2661553.png)